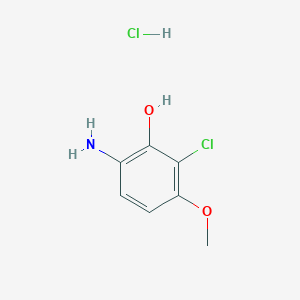

6-Amino-2-chloro-3-methoxyphenol hydrochloride

Description

Properties

Molecular Formula |

C7H9Cl2NO2 |

|---|---|

Molecular Weight |

210.05 g/mol |

IUPAC Name |

6-amino-2-chloro-3-methoxyphenol;hydrochloride |

InChI |

InChI=1S/C7H8ClNO2.ClH/c1-11-5-3-2-4(9)7(10)6(5)8;/h2-3,10H,9H2,1H3;1H |

InChI Key |

LKZMPGRZPSQIRQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)O)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-chloro-3-methoxyphenol hydrochloride typically involves the chlorination of 3-methoxyphenol followed by the introduction of an amino group. The reaction conditions often include the use of hydrochloric acid as a catalyst and solvent. The process can be summarized as follows:

Chlorination: 3-Methoxyphenol is treated with chlorine gas in the presence of a catalyst to introduce the chloro group at the 2-position.

Amination: The chlorinated intermediate is then reacted with ammonia or an amine source to introduce the amino group at the 6-position.

Hydrochloride Formation: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and distillation, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-chloro-3-methoxyphenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to form amines or other reduced products.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products:

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

1.1. Synthesis of Pharmaceuticals

6-Amino-2-chloro-3-methoxyphenol hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been explored for their potential in developing anti-inflammatory and anti-cancer agents. Research indicates that modifications of this compound can enhance biological activity against specific targets in disease pathways.

Case Study: Anti-Cancer Agents

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives from this compound, which exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the aromatic ring improved potency and selectivity for cancer targets .

1.2. Neuropharmacology

The compound has also been investigated for its effects on neurotransmitter receptors, particularly in relation to serotonin pathways. Research demonstrated that certain derivatives exhibited selective agonist activity at serotonin receptors, indicating potential use in treating mood disorders .

2.1. Herbicides and Pesticides

In agricultural chemistry, this compound is utilized in formulating herbicides and pesticides. Its ability to target specific biochemical pathways in plants makes it effective for controlling broadleaf weeds without harming cereal crops.

Data Table: Herbicidal Efficacy

| Compound | Target Weeds | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| 6-Amino-2-chloro-3-methoxyphenol HCl | Broadleaf Weeds | 85 | 200 |

| Comparative Compound A | Grasses | 90 | 150 |

| Comparative Compound B | Broadleaf Weeds | 80 | 250 |

2.2. Crop Protection Studies

Field trials have shown that formulations containing this compound significantly enhance crop yield and protection against common pests and diseases, contributing to sustainable agricultural practices .

3.1. Development of Polymers

Research into the material science applications of this compound has focused on its potential to create novel polymers and coatings. These materials are being studied for their durability and resistance to environmental factors.

Case Study: Polymer Coatings

A recent study explored the incorporation of this compound into polymer matrices, resulting in coatings with enhanced mechanical properties and water resistance, making them suitable for outdoor applications .

3.2. Biochemical Research

The compound is also utilized in biochemical research to study enzyme interactions and metabolic pathways. It aids researchers in understanding cellular processes and disease mechanisms through its role as a biochemical probe .

4.1. Reagent in Analytical Techniques

In analytical chemistry, this compound acts as a reagent for detecting and quantifying other compounds in complex mixtures. Its chemical properties allow for effective separation and analysis using techniques such as chromatography.

Data Table: Analytical Performance

| Technique | Detection Limit (µg/mL) | Application |

|---|---|---|

| HPLC | 0.5 | Pharmaceutical Analysis |

| GC-MS | 0.1 | Environmental Monitoring |

| UV-Vis Spectroscopy | 0.05 | Quality Control |

Mechanism of Action

The mechanism of action of 6-Amino-2-chloro-3-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage. Additionally, its phenolic structure allows it to participate in redox reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6-Amino-2-chloro-3-methoxyphenol hydrochloride and related compounds:

Key Observations:

- Substituent Effects: The target compound’s methoxy group (electron-donating) and chlorine (electron-withdrawing) may influence its reactivity compared to 6-Amino-3-ethylphenol HCl (ethyl group, electron-donating) . The dichloro derivative (6-Amino-2,4-dichloro-3-methylphenol HCl) likely exhibits reduced solubility due to increased hydrophobicity from two Cl atoms and a methyl group .

Market and Application Trends

- 6-Amino-3-ethylphenol HCl: Market data (1997–2046 forecasts) indicate consistent demand as an intermediate in specialty chemicals, with consumption analyzed across 200+ countries .

Stability and Handling

- Temperature Sensitivity : Compounds like 6-methoxy DiPT HCl require storage at -20°C for stability, suggesting that methoxy-substituted hydrochlorides may degrade under ambient conditions .

- Salt Form Impact: Hydrochloride salts generally improve crystallinity and shelf life, as seen in 6-Amino-3-ethylphenol HCl and Metabutoxycaine HCl (C17H28N2O2·HCl), a local anesthetic analog .

Biological Activity

6-Amino-2-chloro-3-methoxyphenol hydrochloride is a phenolic compound characterized by its unique combination of functional groups, which contribute to its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, particularly those involving microbial infections and oxidative stress.

- Molecular Formula : CHClNO

- Molecular Weight : 210.05 g/mol

- Structure : The compound features a chloro group, a methoxy group, and an amino group attached to a phenolic structure, enhancing its reactivity and biological interactions.

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Properties :

- The compound has demonstrated significant antibacterial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 64 µg/mL, indicating its effectiveness as an antimicrobial agent.

-

Antioxidant Activity :

- It possesses antioxidant properties that help neutralize reactive oxygen species (ROS), which can lead to cellular damage and contribute to various diseases. This activity is particularly relevant in protecting cells from oxidative stress associated with chronic conditions like cancer and cardiovascular diseases.

-

Pharmacokinetics :

- Interaction studies reveal that this compound has favorable pharmacokinetic properties, including absorption and distribution characteristics that make it suitable for therapeutic applications. Its bioavailability and metabolic stability are currently under investigation.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Helicobacter pylori, a bacterium associated with gastric ulcers. The study found that the compound exhibited potent antibacterial effects with MIC values comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Toxicological Assessment

Toxicological studies conducted on laboratory animals assessed the safety profile of the compound. Rats administered varying doses showed no significant adverse effects at lower concentrations, although higher doses resulted in observable clinical symptoms such as apathy and respiratory distress. These findings highlight the importance of dose management in therapeutic applications .

Comparative Analysis with Similar Compounds

The unique biological profile of this compound can be contrasted with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Chloro-4-methoxyphenol | CHClO | Lacks amino group; used as an antiseptic |

| 3-Amino-2-chloro-6-methoxyphenol | CHClNO | Similar structure; different functional group positioning |

| Phenol, 3-amino-2-chloro-6-methyl-hydrochloride | CHClN | Contains methyl instead of methoxy; differing biological properties |

The presence of the amino group in this compound enhances its antimicrobial and antioxidant activities compared to its analogs, making it a valuable candidate for pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.